Mitiglinide hemicalcium salt

Description

Evolution of Insulin (B600854) Secretagogues and the Emergence of Mitiglinide (B115668) Hemicalcium Salt

The therapeutic landscape for managing elevated blood glucose has been shaped by the evolution of insulin secretagogues, agents that stimulate the release of insulin from pancreatic β-cells. nih.gov The initial foray into this area was dominated by the sulfonylurea class of drugs. taylorandfrancis.com Subsequently, the 1990s saw the introduction of meglitinide (B1211023) analogues, also known as glinides, which offered a different kinetic profile. taylorandfrancis.comnih.gov Mitiglinide, a 3-phenylpropionic acid derivative, was developed in Japan and represents a key advancement within this class. taylorandfrancis.comnih.gov It is structurally distinct from sulfonylureas but shares the fundamental mechanism of promoting insulin secretion. newdrugapprovals.org

The development of mitiglinide was driven by the need for agents with a rapid onset and short duration of action to specifically target postprandial (after-meal) hyperglycemia. nih.govnih.gov This characteristic is a defining feature of the glinide class, distinguishing them from the longer-acting sulfonylureas. taylorandfrancis.com Mitiglinide hemicalcium salt is the specific salt form of the active compound mitiglinide. hsppharma.comcaymanchem.comsigmaaldrich.com

Scope of Academic Inquiry into this compound

Academic research into this compound has been extensive, primarily focusing on its mechanism of action at the molecular level. A significant body of work has investigated its interaction with ATP-sensitive potassium (KATP) channels in pancreatic β-cells. drugbank.comnih.govselleckchem.com These channels are crucial regulators of insulin secretion. biorxiv.orgpatsnap.com

Cryo-electron microscopy (cryo-EM) studies have provided high-resolution structural insights into how mitiglinide binds to the sulfonylurea receptor 1 (SUR1) subunit of the KATP channel. biorxiv.orgresearchgate.net Research has also explored its selectivity for the pancreatic β-cell type of KATP channel (SUR1/Kir6.2) compared to those found in cardiac and smooth muscle tissues (SUR2A/Kir6.2 and SUR2B/Kir6.2). nih.govnih.gov Furthermore, in vitro and in vivo studies in animal models have been conducted to characterize its insulinotropic effects and its efficacy in controlling postprandial glucose levels. nih.gov

Distinction of this compound as a Research Compound

This compound is a valuable tool in biomedical research due to its high selectivity for the pancreatic β-cell KATP channel. nih.govmedchemexpress.com This selectivity allows researchers to probe the specific role of these channels in insulin secretion with minimal confounding effects on other tissues, such as the heart. nih.gov Studies have shown that mitiglinide has a significantly higher affinity for the SUR1 subunit compared to the SUR2A and SUR2B subunits. caymanchem.comnih.gov

Cryo-EM structural analysis has revealed that mitiglinide binds to the "A-site" within the common insulin secretagogue-binding pocket of SUR1. nih.gov This binding locks the SUR1 subunit in a conformation that leads to channel closure and subsequent insulin release. biorxiv.orgresearchgate.net This detailed molecular understanding of its binding mode distinguishes it from other secretagogues like glibenclamide, which binds to both the A and B sites, and repaglinide (B1680517), which binds to the B-site. nih.gov

The rapid and short-acting nature of mitiglinide also makes it a useful compound for studying the dynamics of insulin secretion in response to specific stimuli. nih.govnih.gov Its chemical properties, including its formulation as a hemicalcium salt, contribute to its stability and research utility. hsppharma.compatsnap.com

Interactive Data Tables

Table 1: Physicochemical Properties of Mitiglinide and its Hemicalcium Salt

| Property | Mitiglinide | This compound | Mitiglinide Calcium Hydrate |

| Molecular Formula | C19H25NO3 nih.gov | C19H24NO3 • 1/2Ca caymanchem.comsigmaaldrich.com | C38H52CaN2O8 nih.gov |

| Molecular Weight | 315.4 g/mol nih.gov | 334.4 g/mol caymanchem.com | 704.9 g/mol nih.gov |

| Appearance | - | White to off-white powder hsppharma.com | - |

| Synonyms | - | KAD-1229, S21403 caymanchem.comcaymanchem.com | Glufast, KAD-1229 nih.govontosight.ai |

| CAS Number | - | 145525-41-3 caymanchem.comsigmaaldrich.com | 207844-01-7 nih.govontosight.ai |

Table 2: Research Findings on Mitiglinide's Interaction with KATP Channel Subunits

| Finding | Research Focus | Key Results | Reference |

| High-Affinity Binding | Mechanism of Action | Mitiglinide inhibits Kir6.2/SUR1 currents at a high-affinity site on SUR1. | nih.gov |

| Selectivity | Comparative Analysis | Shows over 1000-fold greater affinity for the β-cell type (SUR1) than cardiac (SUR2A) and smooth muscle (SUR2B) types of KATP channels. | nih.gov |

| Binding Site | Structural Biology | Cryo-EM studies show mitiglinide binds to the 'A-site' of the SUR1 subunit. | nih.gov |

| Inhibition Concentration | Electrophysiology | IC50 of ~4 nM for Kir6.2/SUR1 currents. | nih.gov |

| Functional Effect | Cellular Studies | Induces insulin release in HIT-T15 insulinoma cells and isolated mouse pancreatic islets. | caymanchem.com |

Table of Compounds

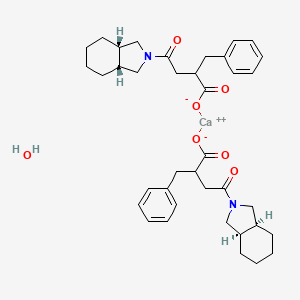

Structure

3D Structure of Parent

Properties

Molecular Formula |

C38H50CaN2O7 |

|---|---|

Molecular Weight |

686.9 g/mol |

IUPAC Name |

calcium;4-[(3aR,7aS)-1,3,3a,4,5,6,7,7a-octahydroisoindol-2-yl]-2-benzyl-4-oxobutanoate;hydrate |

InChI |

InChI=1S/2C19H25NO3.Ca.H2O/c2*21-18(20-12-15-8-4-5-9-16(15)13-20)11-17(19(22)23)10-14-6-2-1-3-7-14;;/h2*1-3,6-7,15-17H,4-5,8-13H2,(H,22,23);;1H2/q;;+2;/p-2/t2*15-,16+,17?;; |

InChI Key |

UAZPLMFRYABXQD-QIEBUCFLSA-L |

Isomeric SMILES |

C1CC[C@H]2CN(C[C@H]2C1)C(=O)CC(CC3=CC=CC=C3)C(=O)[O-].C1CC[C@H]2CN(C[C@H]2C1)C(=O)CC(CC3=CC=CC=C3)C(=O)[O-].O.[Ca+2] |

Canonical SMILES |

C1CCC2CN(CC2C1)C(=O)CC(CC3=CC=CC=C3)C(=O)[O-].C1CCC2CN(CC2C1)C(=O)CC(CC3=CC=CC=C3)C(=O)[O-].O.[Ca+2] |

Origin of Product |

United States |

Synthetic Chemistry and Stereochemical Resolution of Mitiglinide Hemicalcium Salt

Novel Synthetic Routes for Mitiglinide (B115668) Hemicalcium Salt

The synthesis of mitiglinide can be approached through two main strategies: pathways that begin with racemic precursors followed by resolution, and enantioselective syntheses that aim to produce the desired enantiomer from the start.

Pathways from Racemic Precursors

One common industrial approach involves the synthesis of a racemic key intermediate, which is then resolved to isolate the desired (S)-enantiomer. A pivotal intermediate in the synthesis of mitiglinide is 2-benzylsuccinic acid. A synthetic route to this racemic precursor involves the reaction of diethyl succinate (B1194679) or dimethyl succinate with a benzyl (B1604629) halide in the presence of a sodium alkoxide (NaOR). The resulting benzyldiethyl succinate is then hydrolyzed using a strong base to yield racemic benzylsuccinic acid google.com.

Enantioselective Synthesis Strategies

To circumvent the inherent 50% yield limitation of classical resolution, enantioselective synthesis strategies are employed to directly produce the (S)-enantiomer of mitiglinide or its precursors. These methods often utilize chiral auxiliaries, which are stereogenic groups temporarily incorporated into the molecule to direct the stereochemical outcome of a reaction wikipedia.org.

Another enantioselective approach involves asymmetric catalysis, where a small amount of a chiral catalyst is used to generate a large amount of the enantiomerically enriched product. For mitiglinide derivatives, methods like regio- and enantioselective nickel-catalyzed hydroamination have been demonstrated, achieving high yields and enantiomeric excess (ee) acs.org. Such catalytic methods are highly efficient and are a key area of modern synthetic chemistry.

Chiral Resolution Methodologies for Mitiglinide Hemicalcium Salt

Chiral resolution is a critical step in synthetic pathways that produce a racemic mixture of the mitiglinide precursor, 2-benzyl-3-(cis-hexahydroisoindolin-2-ylcarbonyl)propionic acid. The most common method for this is the formation of diastereomeric salts wikipedia.org.

Diastereomeric Salt Formation and Crystallization Techniques

This classical resolution technique involves reacting the racemic carboxylic acid precursor of mitiglinide with an enantiomerically pure chiral base, known as a resolving agent thieme-connect.de. This reaction forms a pair of diastereomeric salts. Since diastereomers have different physical properties, including solubility, they can be separated by fractional crystallization wikipedia.org.

The choice of resolving agent and solvent is crucial for efficient separation. The goal is to find a combination where one of the diastereomeric salts is significantly less soluble than the other, allowing it to crystallize out of the solution in high purity. After separation, the desired diastereomeric salt is treated with an acid to cleave the resolving agent, yielding the enantiomerically pure (S)-2-benzyl-3-(cis-hexahydroisoindolin-2-ylcarbonyl)propionic acid.

Application of Chiral Amine Salts for Enantiomeric Purity

Chiral amines are frequently used as resolving agents for acidic compounds like the mitiglinide precursor. Research has shown that (R)-1-(1-naphthyl)ethylamine is an effective resolving agent for racemic 2-benzyl-3-(cis-hexahydroisoindolin-2-ylcarbonyl)propionic acid researchgate.net.

In a documented procedure, the racemic acid is treated with approximately 0.65 equivalents of (R)-1-(1-naphthyl)ethylamine in ethanol. This specific stoichiometry and solvent system facilitates the selective crystallization of the salt formed between the (S)-acid and the (R)-amine. This diastereomeric salt can be isolated by filtration with high optical purity.

The table below summarizes the results from a study on this resolution method.

| Resolving Agent | Molar Ratio (Amine:Acid) | Solvent | Yield of Diastereomeric Salt | Optical Purity (ee) |

| (R)-1-(1-naphthyl)ethylamine | 0.65 | Ethanol | 23.2% | 96.8% |

Data sourced from a study on the optical resolution of a mitiglinide precursor researchgate.net.

This method provides the (S)-enantiomer with high enantiomeric excess, which is suitable for conversion into the final active pharmaceutical ingredient, this compound.

Challenges in this compound Chemical Synthesis

The chemical synthesis of this compound presents several challenges that need to be addressed to ensure an efficient, scalable, and economically viable process.

One of the primary challenges lies in controlling the stereochemistry. If a pathway involving racemic precursors is used, the efficiency of the chiral resolution step is critical. Classical resolution is inherently limited to a maximum theoretical yield of 50% for the desired enantiomer, which can be a significant drawback unless an effective process for racemizing and recycling the unwanted (R)-enantiomer is developed wikipedia.org.

Enantioselective syntheses, while avoiding the 50% yield cap, can introduce their own set of challenges. These routes often require more complex and expensive starting materials, chiral auxiliaries, or catalysts. The development of a robust and scalable asymmetric synthesis can be time-consuming and may require extensive optimization of reaction conditions to achieve high yields and enantioselectivity on an industrial scale nih.govyoutube.com.

Regioselectivity Control in Intermediate Derivatization

One common approach involves a Diels-Alder reaction , a powerful tool for the construction of six-membered rings with defined stereochemistry. In this context, a suitable diene and dienophile are reacted to form a cyclohexene (B86901) derivative which serves as a precursor to the isoindole ring. The endo-selectivity of the Diels-Alder reaction is often exploited to establish the desired cis-relationship between the substituents on the newly formed ring. The choice of reactants, catalyst (often a Lewis acid), and reaction conditions (temperature, solvent) plays a crucial role in maximizing the yield of the desired endo-adduct, thereby controlling the regioselectivity.

Another widely employed method is the catalytic hydrogenation of an aromatic isoindole precursor. This approach typically involves the reduction of a phthalimide (B116566) or a related derivative. The stereochemical outcome of the hydrogenation is highly dependent on the choice of catalyst (e.g., rhodium, ruthenium, or palladium-based catalysts), the solvent system, and the reaction parameters such as temperature and pressure. The catalyst surface directs the addition of hydrogen from one face of the aromatic ring, leading to the formation of the cis-hexahydroisoindole ring with high diastereoselectivity. Careful optimization of these conditions is necessary to minimize the formation of the undesired trans-isomer.

Optimization of Reaction Yields and Purity

The coupling of the chiral side-chain, (S)-2-benzyl-3-phenylpropanoic acid, with the cis-hexahydroisoindole intermediate is a key transformation. The efficiency of this amide bond formation is heavily influenced by the choice of coupling agents, reaction conditions, and the strategy to prevent racemization of the chiral acid.

| Parameter | Conditions and Impact on Yield and Purity |

| Coupling Agents | Common reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or N-hydroxysuccinimide (NHS) to suppress side reactions and minimize racemization. The selection of the optimal coupling reagent combination is crucial for achieving high conversion and maintaining the enantiomeric integrity of the product. |

| Reaction Temperature | The reaction is typically carried out at low temperatures (e.g., 0 °C to room temperature) to minimize epimerization of the chiral center in the carboxylic acid partner. Careful temperature control is essential for ensuring high enantiomeric purity of the final product. |

| Solvent | Aprotic solvents such as dichloromethane (B109758) (DCM), dimethylformamide (DMF), or tetrahydrofuran (B95107) (THF) are commonly used. The choice of solvent can influence reaction rates and the solubility of reactants and reagents, thereby affecting the overall yield and purity. |

| Base | An organic base, such as triethylamine (B128534) (TEA) or N,N-diisopropylethylamine (DIPEA), is often added to neutralize the acid formed during the reaction and to facilitate the coupling process. The stoichiometry and choice of base can impact the reaction efficiency and minimize side product formation. |

Analytical Techniques for Synthetic Purity and Enantiomeric Excess

To ensure the quality and efficacy of this compound, robust analytical methods are required to assess its purity and, critically, its enantiomeric composition. High-Performance Liquid Chromatography (HPLC) is the cornerstone of these analytical strategies.

High-Performance Liquid Chromatography (HPLC) for Assay

Reversed-phase HPLC (RP-HPLC) is the most common technique for the assay of this compound in both bulk drug substance and finished pharmaceutical products. These methods are designed to be specific, accurate, precise, and linear over a defined concentration range.

| Parameter | Method 1 | Method 2 |

| Column | Kromasil C18 (150 x 4.6 mm, 5 µm) | Information not available |

| Mobile Phase | 60% Phosphate buffer (pH 3) and 40% Acetonitrile | Methanol and 0.05% trifluoroacetic acid (25:25, v/v) |

| Flow Rate | 1.0 mL/min | 1.5 mL/min |

| Detection | 230 nm | 210 nm |

| Linearity Range | 1.25-7.5 µg/mL | 0.2846-1.0125 mg/mL |

| **Correlation Coefficient (R²) ** | >0.999 | >0.99 |

These methods demonstrate good linearity and are suitable for the quantitative determination of mitiglinide, ensuring that the drug substance meets the required potency specifications.

Methods for Enantiomeric Purity Determination

The determination of the enantiomeric purity of mitiglinide is of utmost importance, as the therapeutic activity is associated with the (S)-enantiomer. Chiral HPLC is the definitive method for separating and quantifying the enantiomers of mitiglinide.

This is typically achieved using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. The choice of the CSP and the mobile phase is critical for achieving adequate resolution between the enantiomeric peaks.

| Parameter | Method 1 |

| Column | Sumichiral OA-3300 (250 x 4 mm, 5 µm) |

| Mobile Phase | Hexane-chloroform-methanol-trifluoroacetic acid (50:48:2:0.5) |

| Flow Rate | 1.0 mL/min |

| Detection | 259 nm |

| Resolution | 1.9 |

| Limit of Detection | 30 ng |

This method demonstrates a good linear relationship between the peak area and the concentration, with a correlation coefficient of 0.9997 researchgate.net. The resolution of 1.9 indicates a good separation between the (S)- and (R)-enantiomers, allowing for accurate quantification of the unwanted enantiomer and thus ensuring the enantiomeric purity of the final product. The development of such methods is crucial for the quality control of this compound.

Molecular and Cellular Pharmacodynamics of Mitiglinide Hemicalcium Salt

Targeting of ATP-Sensitive Potassium Channels (KATP) in Pancreatic β-Cells

The primary molecular target of mitiglinide (B115668) is the ATP-sensitive potassium (KATP) channel on the plasma membrane of pancreatic β-cells. patsnap.comclinpgx.org These channels are crucial regulators of β-cell membrane potential and, consequently, insulin (B600854) secretion. patsnap.com Under normal physiological conditions, an increase in blood glucose leads to a rise in the intracellular ATP/ADP ratio within the β-cell. This change in nucleotide concentration directly triggers the closure of KATP channels. patsnap.com Mitiglinide mimics this effect by binding to the KATP channel and inducing its closure, thereby initiating the cascade of events that leads to insulin release. patsnap.comdrugbank.com

Affinity for Kir6.2/SUR1 Channel Complex

The KATP channels in pancreatic β-cells are hetero-octameric protein complexes, composed of four pore-forming inwardly rectifying potassium channel 6.2 (Kir6.2) subunits and four regulatory sulfonylurea receptor 1 (SUR1) subunits. clinpgx.orgnih.govmdpi.commdpi.com Mitiglinide exhibits a high affinity for this specific Kir6.2/SUR1 complex. medchemexpress.comnih.gov

Cryo-electron microscopy studies have revealed that mitiglinide binds to a common insulin secretagogue-binding site within the SUR1 subunit. nih.govbiorxiv.org This binding site is located in a pocket formed by transmembrane helices TM7, TM8, TM16, and TM17. nih.gov The interaction involves both polar and hydrophobic interactions between the drug molecule and amino acid residues of the SUR1 subunit. nih.govbiorxiv.org Research indicates that mitiglinide binds to the "A-site" of the SUR1 subunit, a site that is also involved in the binding of other insulin secretagogues like glibenclamide. nih.govbiorxiv.org The affinity of mitiglinide for the Kir6.2/SUR1 complex is potent, with studies reporting IC50 values in the nanomolar range.

Binding Affinity of Mitiglinide for the Kir6.2/SUR1 Complex

| Parameter | Value | Reference |

|---|---|---|

| IC50 for Kir6.2/SUR1 Inhibition | 3.8 ± 1.6 nM | nih.gov |

| IC50 for Kir6.2/SUR1 Inhibition | 4 nM | nih.gov |

| IC50 for Kir6.2/SUR1 Inhibition | 100 nM | medchemexpress.com |

| Displacement of [3H]-glibenclamide (IC50) | 13 nM | nih.gov |

| Displacement of [3H]-glibenclamide (IC50) | 280 nM | nih.gov |

Comparative Selectivity for SUR1 over SUR2A/B Channel Types

A key pharmacodynamic feature of mitiglinide is its high selectivity for the SUR1 subunit of the pancreatic β-cell KATP channel over the SUR2A and SUR2B subunits, which are predominantly found in cardiac and smooth muscle tissues, respectively. nih.govnih.gov This selectivity is clinically significant as it minimizes the potential for effects on the cardiovascular system. nih.gov

Structural studies have identified the molecular basis for this selectivity. A key determinant is the amino acid difference at position 1238 between SUR1 (serine) and SUR2 (tyrosine). nih.gov The hexahydro-2-isoindoline group of mitiglinide is positioned near this residue, and the size of this moiety appears to be critical for conferring SUR-isotype selectivity. nih.gov Experimental data consistently demonstrates that mitiglinide inhibits Kir6.2/SUR1 channels at much lower concentrations than those required to affect Kir6.2/SUR2A or Kir6.2/SUR2B channels.

Comparative Selectivity of Mitiglinide for SUR Subtypes

| Channel Complex | IC50 (High-Affinity Site) | Fold Selectivity (SUR2A/SUR1) | Reference |

|---|---|---|---|

| Kir6.2/SUR1 | 3.8 nM | ~842-fold | nih.gov |

| Kir6.2/SUR2A | 3.2 µM | nih.gov | |

| Kir6.2/SUR1 | 4 nM | 750-fold | nih.gov |

| Kir6.2/SUR2A | 3 µM | nih.gov | |

| Kir6.2/SUR1 | 4 nM | 1250-fold | nih.gov |

| Kir6.2/SUR2B | 5 µM | nih.gov |

Mechanistic Elucidation of KATP Channel Closure

The binding of mitiglinide to the SUR1 subunit of the KATP channel initiates a series of events that culminate in insulin secretion. This process is a well-defined pathway involving changes in the electrical potential of the β-cell membrane and subsequent ion fluxes.

Membrane Depolarization Induced by KATP Channel Inhibition

In the resting state, pancreatic β-cells maintain a negative membrane potential due to the outward flow of potassium ions through open KATP channels. The binding of mitiglinide to the SUR1 subunit induces a conformational change that closes these channels. patsnap.comdrugbank.com The inhibition of the outward potassium current leads to an accumulation of positive charge inside the cell, causing the cell membrane to depolarize. patsnap.comnih.govnih.gov This depolarization is a critical step in stimulus-secretion coupling in the β-cell.

Voltage-Gated Calcium Channel Activation and Calcium Influx

The depolarization of the β-cell membrane, initiated by KATP channel closure, triggers the opening of voltage-gated calcium channels (VGCCs). patsnap.comdrugbank.comnih.govnih.gov These channels are sensitive to changes in membrane potential and open in response to the depolarization induced by mitiglinide. The opening of VGCCs allows for a rapid influx of extracellular calcium ions into the β-cell cytoplasm, leading to a significant increase in the intracellular calcium concentration. patsnap.comdrugbank.comnih.govnih.gov

Stimulation of Insulin Granule Exocytosis in Beta Cells

The rise in intracellular calcium acts as the primary trigger for the exocytosis of insulin-containing secretory granules. patsnap.comdrugbank.comnih.govnih.gov The elevated calcium levels activate a cascade of intracellular signaling pathways that facilitate the fusion of insulin granules with the plasma membrane, resulting in the release of insulin into the bloodstream. nih.gov Studies using total internal reflection fluorescence (TIRF) microscopy have shown that mitiglinide effectively induces the fusion of insulin granules with the plasma membrane, an effect comparable to that of glucose. nih.gov This suggests that mitiglinide's action on insulin secretory mechanisms is similar to the physiological glucose-stimulated pathway. nih.gov

Glucose-Dependent Nature of Insulin Secretion Amplification

The insulinotropic action of Mitiglinide hemicalcium salt is fundamentally linked to ambient glucose concentrations. Its efficacy in stimulating insulin secretion is not uniform across all glycemic states but is instead dynamically modulated by the level of glucose present. This glucose-dependency is a hallmark of its mechanism, distinguishing its therapeutic action, particularly at clinical concentrations, from its effects at higher, supratherapeutic doses.

Research conducted on isolated pancreatic islets from both normal and type 2 diabetic animal models provides detailed insights into this phenomenon. At therapeutic concentrations (0.1–1.0 μM), Mitiglinide's primary role is to amplify glucose-stimulated insulin secretion rather than to initiate secretion on its own. nih.govnih.gov In studies using islets from diabetic Goto-Kakizaki (GK) rats, which exhibit a characteristically low insulin response to glucose, Mitiglinide at concentrations of 0.1 and 1 μM had no significant effect on insulin secretion in the absence or near-absence of glucose (at 0–3.3 mM glucose). nih.gov However, when glucose levels were raised to stimulatory concentrations (8.3 mM and 16.7 mM), these same therapeutic doses of Mitiglinide significantly amplified the insulin release triggered by the glucose. nih.gov This demonstrates that the drug's secretagogue action is contingent upon a pre-existing glucose-stimulated signal.

The interaction between Mitiglinide and glucose is synergistic. In islets from normal Wistar rats, the presence of Mitiglinide at a near-maximally stimulatory glucose concentration (16.7 mM) resulted in a marked amplification of insulin secretion. nih.gov This is a notable characteristic, as the effect of classical sulfonylureas typically diminishes at such high glucose levels. nih.gov The stimulatory effect of Mitiglinide only began to taper off at the very high glucose concentration of 33 mM. nih.gov

In contrast to its action at therapeutic levels, at high concentrations (10 μM), Mitiglinide can induce insulin release even in the absence of glucose, an action comparable to classical sulfonylureas. nih.govnih.gov In one study, the amount of insulin released by 10 μM Mitiglinide in the absence of glucose was equivalent to the secretion induced by 8.3 mM glucose alone. nih.gov This suggests that at high concentrations, the drug can more forcefully trigger the primary KATP channel closure pathway, bypassing the need for a strong initial glucose stimulus.

This glucose-dependent amplification is a critical aspect of Mitiglinide's pharmacodynamic profile. It allows the compound to enhance insulin secretion in response to postprandial glucose elevations, which is a key requirement for managing type 2 diabetes, while minimizing action during periods of low blood glucose. patsnap.compatsnap.com

The following tables summarize the dose-dependent effects of Mitiglinide (referred to by its development code S 21403) on insulin secretion at varying glucose concentrations in isolated islets from normal Wistar and diabetic GK rats.

Table 1: Effect of Mitiglinide on Insulin Secretion in Normal Wistar Rat Islets

| Glucose Concentration | Mitiglinide Concentration | Insulin Secretion (μU islet⁻¹ min⁻¹) | Outcome |

|---|---|---|---|

| Low (Basal) | 10 μM | ~15.5 | Equivalent to secretion at 8.3 mM glucose |

| 8.3 mM (Stimulatory) | 10 μM | - | Amplified secretion |

| 16.7 mM (Near-Maximal) | 10 μM | 81.5 ± 5.59 (vs. 37.4 ± 2.47 for control) | Markedly amplified secretion |

Data derived from studies on S 21403, the active moiety of this compound. nih.gov

Table 2: Effect of Mitiglinide on Insulin Secretion in Diabetic GK Rat Islets

| Glucose Concentration | Mitiglinide Concentration | Outcome |

|---|---|---|

| 0 - 3.3 mM (Low) | 0.1 μM | No significant effect |

| 0 - 3.3 mM (Low) | 1.0 μM | No significant effect |

| 0 - 3.3 mM (Low) | 10 μM | Strongly stimulatory |

| 8.3 mM (Stimulatory) | 0.1 μM, 1.0 μM, 10 μM | Significantly amplified secretion |

Data derived from studies on S 21403, the active moiety of this compound. nih.gov

Table of Mentioned Compounds

| Compound Name |

|---|

| Adrenaline |

| Arginine |

| Glibenclamide |

| Glucose |

| Insulin |

| Mitiglinide |

| This compound |

| Nateglinide (B44641) |

| Proinsulin |

| Repaglinide (B1680517) |

| S 21403 |

Preclinical Pharmacological Investigations of Mitiglinide Hemicalcium Salt

In Vitro Studies on Insulinoma Cell Lines

Insulinoma cell lines are crucial tools for studying the mechanisms of insulin (B600854) secretion.

Studies involving the hamster pancreatic β-cell line, HIT-T15, have been important in understanding Mitiglinide's interaction with its target receptor. Research has shown that Mitiglinide (B115668) can displace the binding of [3H]-glibenclamide to HIT-T15 cells, exhibiting an IC50 of 13 nM. mdpi.com This finding suggests that Mitiglinide shares an overlapping binding site with sulfonylureas on the SUR1 subunit of the KATP channel, which is the primary mechanism for initiating insulin secretion. mdpi.com

The mouse pancreatic β-cell line MIN6 has also been utilized to investigate the effects of Mitiglinide. In vitro experiments have confirmed that Mitiglinide increases insulin release from MIN6 cells. mdpi.com The insulinotropic effect of Mitiglinide in these cells is dose-dependent. Notably, the pattern of insulin secretion induced by Mitiglinide is similar to that of nateglinide (B44641), but Mitiglinide demonstrates a much higher potency. uab.edu

| Cell Line | Key Research Finding | Note |

|---|---|---|

| HIT-T15 | Displaces [3H]-glibenclamide binding with an IC50 of 13 nM. mdpi.com | Indicates interaction with the SUR1 receptor. |

| MIN6 | Increases insulin release in a dose-dependent manner. uab.edu | Demonstrates higher potency compared to nateglinide. uab.edu |

Investigations in Isolated Pancreatic Islets

Studies using isolated pancreatic islets from various animal models provide insights into the compound's effects in a more physiologically relevant context than cell lines.

Specific research findings on the effects of Mitiglinide hemicalcium salt on insulin release in isolated mouse pancreatic islets were not available in the consulted sources.

The impact of Mitiglinide on the synthesis of proinsulin, the precursor to insulin, has been evaluated in isolated islets from both rats and the sand rat Psammomys obesus (P. obesus), a model for diet-induced type 2 diabetes.

Short-term (2-hour) exposure to 1 μM Mitiglinide did not affect glucose-induced proinsulin biosynthesis in islets from either rats or prediabetic P. obesus. nih.gov However, the effects of long-term exposure differed between the species. A 24-hour exposure to Mitiglinide in rat islets led to a 30% increase in proinsulin biosynthesis in the presence of 8.3 mM glucose. nih.gov Conversely, no such increase in proinsulin biosynthesis was observed in the islets of P. obesus after a 24-hour incubation period. nih.gov This suggests that Mitiglinide may help replenish insulin stores in some species under prolonged exposure without causing depletion. nih.gov

| Islet Source | Exposure Duration | Mitiglinide Concentration | Glucose Concentration | Effect on Proinsulin Biosynthesis |

|---|---|---|---|---|

| Rat | 2 hours | 1 µM | 8.3 mM | No effect nih.gov |

| Rat | 24 hours | 1 µM | 8.3 mM | 30% Increase nih.gov |

| P. obesus | 2 hours | 1 µM | 8.3 mM | No effect nih.gov |

| P. obesus | 24 hours | 1 µM | - | No effect nih.gov |

Animal Model Research on this compound Action

In vivo studies in various animal models of type 2 diabetes have been conducted to characterize the action of Mitiglinide. These models include normal Wistar rats, Goto-Kakizaki (GK) rats (a non-obese model of type 2 diabetes), and P. obesus. nih.gov

In diabetic GK rat islets, Mitiglinide at therapeutic concentrations (0.1–1.0 μM) amplified insulin secretion in a glucose-dependent manner. nih.gov A key finding from studies using perfused pancreas from GK rats was that Mitiglinide induced a normal kinetic pattern of insulin secretion, notably restoring the first-phase insulin response which is often impaired in type 2 diabetes. nih.gov

Further research demonstrated that the insulinotropic effect of Mitiglinide is more potent than that of nateglinide. uab.edu In vivo studies in both normal and diabetic animals showed that Mitiglinide was superior in controlling postprandial hyperglycemia. uab.edu The compound was also shown to be effective when administered orally to diabetic dogs. nih.gov

| Compound Name |

|---|

| This compound |

| Glibenclamide |

| Nateglinide |

| Arginine |

| Glucose |

| Adrenaline |

Studies in Goto-Kakizaki (GK) Rats

The Goto-Kakizaki (GK) rat is a non-obese, spontaneous model of type 2 diabetes characterized by impaired insulin secretion. In studies utilizing isolated islets from GK rats, mitiglinide demonstrated a glucose-dependent amplification of insulin secretion. At therapeutic concentrations (0.1–1.0 μM), mitiglinide significantly enhanced glucose-induced insulin secretion at stimulatory glucose levels (8.3 and 16.7 mM). Notably, the amplifying effect of mitiglinide on glucose-stimulated insulin release in GK rat islets was quantitatively similar to that observed in normal Wistar rat islets nih.gov.

In the perfused pancreas of GK rats, where a significant insulin response to 8.3 mM glucose is typically absent, the addition of mitiglinide restored a normal biphasic insulin secretion pattern, including the critical first-phase response nih.gov. This suggests that mitiglinide can effectively address the β-cell dysfunction characteristic of this diabetic model.

| Mitiglinide Concentration (μM) | Glucose Concentration (mM) | Fold Amplification of Insulin Release |

|---|---|---|

| 0.1 | 8.3 | ~1.6 |

| 1.0 | 8.3 | ~2.5 |

| 10.0 | 8.3 | ~3.3 |

| 0.1 | 16.7 | ~1.8 |

| 1.0 | 16.7 | ~2.2 |

| 10.0 | 16.7 | ~2.2 |

Data is derived from studies in isolated islets and represents the approximate fold increase in insulin secretion compared to glucose alone. nih.gov

Pharmacological Effects in OLETF Rats with Spontaneous Type 2 Diabetes

The Otsuka Long-Evans Tokushima Fatty (OLETF) rat is a model of spontaneous type 2 diabetes that exhibits a progressive loss of early insulin response to a glucose challenge. In prediabetic (12-week-old) OLETF rats, a single oral administration of mitiglinide resulted in a significant and rapid increase in portal insulin levels, peaking at 15 minutes after administration during an oral glucose tolerance test (OGTT). This was accompanied by a significant decrease in peripheral glucose levels from 15 to 120 minutes post-administration.

| Time Post-Administration (minutes) | Portal Insulin Levels (vs. Control) | Peripheral Glucose Levels (vs. Control) |

|---|---|---|

| 15 | Significant Increase | Significant Decrease |

| 30 | Elevated | Significant Decrease |

| 60 | Returning to Baseline | Significant Decrease |

| 120 | Baseline | Significant Decrease |

Impact on Glucose and Lipid Metabolism in Diabetic Rodent Models

In addition to its effects on glucose metabolism, mitiglinide has demonstrated a beneficial impact on lipid metabolism in diabetic rodent models. In 24-week-old overt-diabetic OLETF rats, mitiglinide significantly decreased peripheral triglyceride (TG) and chylomicron-TG levels following a fat challenge. This suggests that mitiglinide's rapid and short-acting insulinotropic effect can help to mitigate postprandial hypertriglyceridemia.

Streptozotocin-Induced Diabetic Animal Models

Streptozotocin (STZ)-induced diabetic models are widely used to study the effects of antidiabetic agents. In STZ-nicotinamide-induced type 2 diabetic rats, mitiglinide has been investigated, primarily in combination with other oral hypoglycemic drugs. These studies have shown that combining mitiglinide with agents such as biguanides, pioglitazone, α-glucosidase inhibitors, or SGLT2 inhibitors leads to a more pronounced suppression of plasma glucose levels compared to either drug used alone thieme-connect.comnih.gov. In a study with the SGLT2 inhibitor dapagliflozin, the combination with mitiglinide strongly suppressed plasma glucose levels, and the plasma insulin secretion was at a similar level to the mitiglinide-only group in STZ-nicotinamide rats thieme-connect.com. These findings highlight the potential of mitiglinide as a component of combination therapy for type 2 diabetes.

Mechanistic Insights from Preclinical Models

Preclinical studies have also provided insights into the molecular mechanisms underlying the pharmacological effects of mitiglinide.

LPL mRNA Expression Modulation

In 24-week-old OLETF rats, oral administration of mitiglinide was found to increase the expression of lipoprotein lipase (LPL) mRNA in adipose tissue 120 minutes after administration. LPL is a key enzyme responsible for the hydrolysis of triglycerides in circulating lipoproteins, facilitating the uptake of fatty acids into tissues. The upregulation of LPL mRNA expression by mitiglinide likely contributes to its observed effect of reducing postprandial hypertriglyceridemia.

Insulin Secretory Dynamics in Portal Vein

Studies in OLETF rats with catheters inserted into the portal vein have provided a detailed view of mitiglinide's effect on insulin secretion dynamics. Following an oral glucose challenge, mitiglinide induced a precipitous rise in insulin secretion into the portal vein, with levels peaking at 15 minutes post-administration. This rapid and short-lived insulinotropic action contrasts with the more prolonged insulin secretion observed with the sulfonylurea glibenclamide. This pharmacokinetic profile makes mitiglinide particularly suitable for controlling postprandial hyperglycemia by mimicking the natural early-phase insulin release.

Analytical Methodologies for Mitiglinide Hemicalcium Salt Research

Chromatographic Techniques for Detection and Quantification

Chromatographic methods are central to the analysis of Mitiglinide (B115668) hemicalcium salt, offering high separation efficiency and sensitivity. These techniques are widely used for the determination of the compound in bulk drug substances and various biological matrices.

Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) for Research Applications

Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) stands as a primary technique for the estimation of Mitiglinide hemicalcium salt in pharmaceutical research. A simple, specific, accurate, and precise RP-HPLC method has been developed and validated for this purpose. proquest.com

One such method utilizes a Luna 5u C18 column (4.6 x 250 mm, 5 µm particle size) with a mobile phase composed of Acetonitrile, Potassium dihydrogen phosphate, and water in a ratio of 70:25:5 (v/v/v). The analysis is carried out at a flow rate of 1.0 ml/min with UV detection at 259 nm. Under these conditions, Mitiglinide exhibits a retention time of approximately 4.8 minutes. proquest.com

The validation of this method has demonstrated its suitability for quantitative analysis, with key performance parameters summarized in the table below.

Interactive Data Table: Validation Parameters of an RP-HPLC Method for this compound

| Parameter | Result |

| Linearity Range | 100 - 600 µg/ml |

| Correlation Coefficient (r²) | 0.999 |

| Limit of Detection (LOD) | 3.99 µg/ml |

| Limit of Quantitation (LOQ) | 12.09 µg/ml |

| Accuracy (% Recovery) | 99.84 - 100.37 % |

Derivatization Strategies for Spectrophotometric Detection in HPLC

Chemical derivatization is a technique employed to enhance the detectability of analytes in HPLC, particularly when the native compound lacks a strong chromophore or fluorophore. This involves reacting the analyte with a derivatizing agent to form a product with improved spectrophotometric or fluorometric properties.

Development and Validation of Research-Grade Analytical Methods

The development and validation of analytical methods are critical steps to ensure that the data generated is accurate, reliable, and reproducible. labmanager.com This process is guided by international guidelines, such as those from the International Council for Harmonisation (ICH), which outline the specific parameters that need to be evaluated. jddtonline.info

For this compound, analytical methods are validated for several key parameters:

Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. For an RP-HPLC method, linearity for Mitiglinide calcium hydrate was established in the concentration range of 100 - 600 µg/ml with a correlation coefficient of 0.999. proquest.com A UV spectrophotometric method showed linearity in the range of 1-100 µg/mL. researchgate.net

Accuracy: The closeness of the test results obtained by the method to the true value. Accuracy studies for this compound by RP-HPLC have shown recovery values between 99.84% and 100.37%. proquest.com

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. For an RP-HPLC method, the LOD for this compound was found to be 3.99 µg/ml. proquest.com

Limit of Quantitation (LOQ): The lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy. The LOQ for an RP-HPLC method for this compound was 12.09 µg/ml. proquest.com For a UV spectrophotometric method, the LOQ was reported as 0.198 µg/mL. researchgate.net

Robustness and Ruggedness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters and its reproducibility under different conditions (e.g., different analysts, instruments), respectively. proquest.com

Mass Spectrometry Coupled Techniques (LC-MS, CE-MS) for Research

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. This coupling provides high selectivity and sensitivity, making it particularly suitable for the analysis of drugs in complex biological matrices.

For the quantitative determination of Mitiglinide in human plasma, a selective, rapid, and sensitive ultra-performance liquid chromatography/tandem mass spectrometry (UPLC/MS/MS) method has been developed. In one such study, sample pretreatment involved a one-step liquid-liquid extraction with diethyl ether. The chromatographic separation was achieved on an ACQUITY UPLC BEH C18 column (50 mm x 2.1 mm, 1.7 µm) with a mobile phase of methanol and 10 mmol/L ammonium acetate (65:35, v/v) at a flow rate of 0.25 mL/min. Detection was performed using electrospray ionization in positive ion mode with multiple reaction monitoring (MRM).

Interactive Data Table: UPLC/MS/MS Method Parameters for Mitiglinide Analysis

| Parameter | Value |

| Internal Standard | Nateglinide (B44641) |

| Linearity Range | 1.080 - 5400 ng/mL |

| Lower Limit of Quantification (LLOQ) | 1.080 ng/mL |

| Intra-day Precision (RSD) | < 15% |

| Inter-day Precision (RSD) | < 15% |

| Accuracy (RE) | -3.5% to 7.3% |

Capillary Electrophoresis-Mass Spectrometry (CE-MS) is another technique that can be applied in pharmaceutical analysis, though its application specifically for this compound is less documented in readily available research.

Spectrophotometric and Spectrofluorimetric Approaches in Research Settings

Spectrophotometric methods offer a simpler and more cost-effective alternative to chromatographic techniques for the quantitative analysis of drugs, particularly in bulk and pharmaceutical dosage forms.

A simple and validated UV spectrophotometric method for the estimation of Mitiglinide calcium hydrate has been developed. The method involves the preparation of a stock solution of the standard drug in methanol, followed by further dilutions to obtain the desired concentrations. The linearity of this method was established in the concentration range of 100 - 600 µg/ml, with a correlation coefficient of 0.999. The detection wavelength for this method was 259 nm. proquest.com Another UV method reports a linearity range of 1–100 µg/mL with a detection wavelength of 220 nm. researchgate.net

Interactive Data Table: Validation of a UV Spectrophotometric Method for this compound

| Parameter | Result |

| Linearity Range | 100 - 600 µg/ml |

| Correlation Coefficient (r²) | 0.999 |

| Limit of Detection (LOD) | 2.38 µg/ml |

| Limit of Quantitation (LOQ) | 7.22 µg/ml |

| Accuracy (% Recovery) | 98.70 - 101.29 % |

Spectrofluorimetric methods are known for their high sensitivity and selectivity. However, based on available scientific literature, specific spectrofluorimetric approaches for the analysis of this compound have not been extensively reported. The development of such methods would typically depend on the intrinsic fluorescence properties of the molecule or the use of fluorescent derivatizing agents.

Structural Biology of Mitiglinide Hemicalcium Salt Receptor Interactions

Cryo-Electron Microscopy (Cryo-EM) Studies of SUR1-Mitiglinide Complex

Cryo-electron microscopy (cryo-EM) has been instrumental in visualizing the direct interaction between Mitiglinide (B115668) and the SUR1 subunit. nih.govfrontiersin.orgresearchgate.net Researchers have successfully determined the cryo-EM structure of the SUR1 subunit in complex with Mitiglinide, providing unprecedented insight into how this anti-diabetic drug binds to and inhibits the K-ATP channel. nih.govfrontiersin.org For these structural studies, a truncated construct of SUR1 (SUR1core), which includes the key transmembrane domains and nucleotide-binding domains (NBDs), was purified and supplemented with ATP and Mitiglinide before being subjected to cryo-EM analysis. nih.gov This approach allowed for the direct visualization of the Mitiglinide molecule within its binding pocket on the SUR1 protein. frontiersin.org

Identification of Mitiglinide Binding Site on SUR1 Subunit

Structural analyses have precisely located the Mitiglinide binding site within a common pocket for insulin (B600854) secretagogues on the SUR1 subunit. nih.govfrontiersin.org This binding pocket is situated in the central vestibule of SUR1, which is open to the cytoplasm in the determined conformation. frontiersin.org The interactions between Mitiglinide and SUR1 are multifaceted, involving both hydrophobic and polar interactions with specific amino acid residues that form the pocket. frontiersin.org

The Mitiglinide-binding pocket is formed by residues from four specific transmembrane (TM) helices of the SUR1 subunit. nih.govfrontiersin.org These domains are TM7 and TM8, which belong to the first transmembrane domain (TMD1), and TM16 and TM17, which are part of the second transmembrane domain (TMD2). frontiersin.org This architecture creates a well-defined cavity where the drug molecule is lodged.

Key interactions within this pocket have been identified. The negatively charged carboxyl group of Mitiglinide forms electrostatic interactions with two positively charged arginine residues: R1246 on TM16 and R1300 on TM17. nih.gov The bulky hexahydro-2-isoindoline group of the drug settles into a hydrophobic pocket surrounded by residues including I381, I385, W430, and F433 from TMD1, and L1241 and T1242 from TMD2. nih.gov

| Residue | Transmembrane Helix | Interaction Type | Interacting Moiety of Mitiglinide |

|---|---|---|---|

| R1246 | TM16 | Electrostatic | Carboxyl group |

| R1300 | TM17 | Electrostatic | Carboxyl group |

| F433 | TMD1 | Hydrophobic (Stacking) | Benzene ring |

| I381, I385, W430 | TMD1 | Hydrophobic | Hexahydro-2-isoindoline group |

| L1241, T1242 | TMD2 | Hydrophobic | Hexahydro-2-isoindoline group |

Studies on the structure-activity relationships of various insulin secretagogues have identified two overlapping binding sites on the SUR subunit, termed the A-site and the B-site. nih.gov While some drugs like glibenclamide bind to both sites and others like repaglinide (B1680517) bind primarily to the B-site, the cryo-EM structure clearly shows that Mitiglinide binds mainly in the A-site. nih.gov This finding is consistent with earlier functional studies suggesting that Mitiglinide shares an overlapping binding site with glibenclamide. nih.gov

Conformational Changes Induced by Mitiglinide Binding

The binding of Mitiglinide to the SUR1 subunit is not a passive event; it actively stabilizes a specific conformation of the protein, which is crucial for its inhibitory function on the K-ATP channel.

The cryo-EM structures reveal that in the presence of Mitiglinide and ATP, the SUR1 subunit is locked in an inward-facing conformation. nih.govfrontiersin.org In this state, the two nucleotide-binding domains (NBDs) are clearly separated, and the central vestibule of the protein, where Mitiglinide binds, is wide open to the cell's interior or cytosol. frontiersin.orgelifesciences.org The stabilization of this NBD-separated, inward-facing state is a key mechanism for the inhibition of the K-ATP channel, preventing the conformational changes that would lead to channel opening. elifesciences.org

Molecular Basis of Mitiglinide Hemicalcium Salt Selectivity

Mitiglinide is known for its high selectivity for the pancreatic K-ATP channel (Kir6.2/SUR1) over the cardiac and smooth muscle types (Kir6.2/SUR2A and Kir6.2/SUR2B). nih.govnih.govmedchemexpress.com This selectivity is approximately 1000-fold greater for the SUR1 isoform. nih.gov The structural studies have provided a clear molecular explanation for this crucial therapeutic property.

Residue-Specific Interactions Determining SUR1 Preference

The profound selectivity of Mitiglinide for the pancreatic ATP-sensitive potassium (K-ATP) channel isoform, which is composed of Kir6.2 and Sulfonylurea Receptor 1 (SUR1) subunits, is dictated by precise molecular interactions at the amino acid level. medchemexpress.com Structural studies, particularly those using cryo-electron microscopy (cryo-EM), have revealed the atomic basis for this high-affinity binding and isotype preference over other SUR isoforms, such as SUR2 found in cardiac and smooth muscle. nih.govbiorxiv.orgfrontiersin.org

Mitiglinide binds within a common insulin secretagogue-binding pocket in the SUR1 subunit, often referred to as the 'A-site'. nih.gov This binding cavity is situated in the central vestibule of SUR1 and is formed by residues from four transmembrane helices (TMs): TM7 and TM8 from the first transmembrane domain (TMD1), and TM16 and TM17 from the second transmembrane domain (TMD2). nih.govbiorxiv.orgfrontiersin.org The interactions stabilizing Mitiglinide in this pocket are a combination of electrostatic and hydrophobic forces. nih.govbiorxiv.org

The cornerstone of Mitiglinide's SUR1 selectivity is the identity of a single critical amino acid residue. nih.gov In human SUR1, position 1238 is occupied by a serine residue (S1238). nih.gov In contrast, the corresponding position in SUR2 contains a bulkier tyrosine residue. nih.gov Structural analysis shows that the hexahydro-2-isoindoline group of the Mitiglinide molecule, which has been termed the "SUR Isotype Selectivity Determinative Moiety" (SISDM), is located in close proximity to S1238. frontiersin.org The smaller side chain of serine in SUR1 accommodates this bulky chemical group, allowing for stable, high-affinity binding. The larger tyrosine residue in SUR2 would create a steric hindrance, preventing the drug from settling into an optimal binding conformation and thus explaining its significantly lower affinity for the SUR2 isoform. nih.gov This finding is consistent with earlier mutagenesis studies where replacing serine with tyrosine at the adjacent position 1237 (S1237Y, based on earlier numbering) was shown to abolish high-affinity inhibition of the channel by Mitiglinide. nih.govdiabetesjournals.org

Beyond this key selectivity determinant, other specific residues contribute to the stable binding of Mitiglinide within the SUR1 pocket. The negatively charged central carboxyl group of the Mitiglinide molecule forms significant electrostatic interactions with two positively charged arginine residues: R1246 on TM16 and R1300 on TM17. biorxiv.org These interactions act as molecular anchors, securing the drug within its binding site. While most residues forming the binding pocket are identical between SUR1 and SUR2, another minor difference is found at position 1242, which is a threonine in SUR1 and a serine in SUR2. nih.gov However, the S1238 residue remains the principal factor governing the high selectivity of Mitiglinide. nih.gov

The binding of Mitiglinide ultimately locks the SUR1 subunit into an inward-facing conformation where the nucleotide-binding domains (NBDs) are separated, which inhibits channel activity. nih.govbiorxiv.orgfrontiersin.org

Interactive Data Table: Key Residue Interactions for Mitiglinide Binding to SUR1

| Residue | Location (SUR1) | Corresponding Residue in SUR2 | Type of Interaction with Mitiglinide | Role in SUR1 Preference |

| S1238 | TM16 | Tyrosine (Y) | Steric accommodation of the SISDM | Primary determinant of selectivity . The smaller serine allows binding of Mitiglinide's bulky moiety, whereas the larger tyrosine in SUR2 causes a steric clash. nih.govfrontiersin.org |

| R1246 | TM16 | Arginine (R) | Electrostatic | Stabilizes the negatively charged carboxyl group of Mitiglinide, anchoring the drug in the binding pocket. biorxiv.org |

| R1300 | TM17 | Arginine (R) | Electrostatic | Works in concert with R1246 to stabilize the drug's carboxyl group through charge-charge interactions. biorxiv.org |

| T1242 | TM16 | Serine (S) | General binding pocket contribution | A minor difference between SUR1 and SUR2, but S1238 is the key selectivity residue. nih.gov |

Metabolic and Excretory Pathways of Mitiglinide Hemicalcium Salt in Preclinical Models

Hepatic Metabolism Pathways and Enzyme Systems

The liver is the principal site for the biotransformation of mitiglinide (B115668). The primary metabolic pathway identified is not oxidation via the cytochrome P450 system, but rather a conjugation reaction known as glucuronidation.

In a study investigating the metabolism of mitiglinide, it was found that the compound undergoes carboxyl-glucuronidation. This process involves the conjugation of a glucuronic acid moiety to the carboxylic acid group of the mitiglinide molecule, forming a more water-soluble acyl-glucuronide metabolite. This metabolite is then more readily excreted from the body nih.govnih.gov.

Kinetic analyses of this metabolic pathway have been performed using liver microsomes from different preclinical species, revealing variations in metabolic efficiency. The metabolic activity, determined as the Vmax/Km ratio, for mitiglinide carboxyl-glucuronidation showed the following order across species: rabbit > dog > rat > human. This indicates that among the species tested, rabbits exhibit the highest efficiency in this specific metabolic conversion of mitiglinide.

Table 1: In Vitro Kinetic Parameters for Mitiglinide Carboxyl-Glucuronidation in Liver Microsomes of Different Species

| Species | Km (mM) | Vmax (nmol/min/mg protein) | Vmax/Km (μL/min/mg protein) |

|---|---|---|---|

| Rabbit | 0.202 | - | - |

| Dog | 1.164 | - | - |

| Rat | - | - | - |

| Human | - | - | - |

Further investigation into the specific enzymes responsible for this reaction in human liver microsomes identified UDP-glucuronosyltransferase (UGT) isoforms UGT1A3 and UGT2B7 as the primary catalysts for mitiglinide carboxyl-glucuronidation.

The Cytochrome P450 (CYP) enzyme system is a major pathway for the phase I metabolism of a vast number of drugs, primarily through oxidative reactions mdpi.com. These enzymes are located predominantly in the liver and are responsible for the biotransformation of xenobiotics to facilitate their elimination nih.gov. While the CYP system is a critical consideration in drug metabolism, the available preclinical data for mitiglinide points towards glucuronidation as the main metabolic route. Studies specifically detailing the involvement of CYP isoforms in the metabolism of mitiglinide in preclinical models were not found in the provided search results. Therefore, while the CYP system is a fundamental component of drug metabolism, its direct role in the biotransformation of mitiglinide in preclinical species has not been established based on the available information.

Excretory Routes in Research Models

Biliary excretion is a significant route for the elimination of many drugs and their metabolites, particularly for compounds that are extensively metabolized in the liver to form more polar conjugates, such as glucuronides researchgate.net. The process involves the transport of substances from the hepatocytes into the bile, which is then secreted into the small intestine. For mitiglinide, the formation of the acyl-glucuronide metabolite facilitates its excretion into the bile. This is an active transport process mediated by various transporter proteins located on the canalicular membrane of hepatocytes. While specific transporters for mitiglinide glucuronide have not been explicitly identified in the provided preclinical data, this pathway is a recognized mechanism for the clearance of similar glucuronidated compounds.

Comparative Academic Studies of Mitiglinide Hemicalcium Salt with Other Insulin Secretagogues

Comparison of Binding Affinities and Selectivity Profiles

The therapeutic action of insulin (B600854) secretagogues is initiated by their binding to the sulfonylurea receptor (SUR) subunit of the KATP channel. acs.orgnih.gov The KATP channel is a hetero-octameric complex composed of four pore-forming Kir6.2 subunits and four regulatory SUR subunits. nih.gov Pancreatic β-cells predominantly express the SUR1 isoform, while cardiovascular tissues, including cardiac and smooth muscle, express SUR2A and SUR2B isoforms, respectively. nih.govresearchgate.net The selectivity of a secretagogue for SUR1 over SUR2 is a critical determinant of its tissue-specific effects.

Mitiglinide (B115668) demonstrates a significantly higher selectivity for the pancreatic SUR1 subunit compared to sulfonylureas like glibenclamide (also known as glyburide). nih.gov Studies have shown that mitiglinide inhibits KATP channels composed of Kir6.2/SUR1 with high affinity, while its affinity for Kir6.2/SUR2 channels is low. researchgate.net In contrast, glibenclamide is considered moderately selective, blocking both Kir6.2/SUR1 and Kir6.2/SUR2 channels with high affinity. nih.govresearchgate.net

The binding affinity of these compounds to the human SUR1 subunit has been quantified in competitive binding assays. In experiments using [³H]-glibenclamide displacement, mitiglinide exhibited a potent inhibitory concentration (IC50), indicating strong binding to the SUR1 receptor. researchgate.netbiorxiv.org This high affinity for the pancreatic-specific subunit is believed to contribute to its targeted action on insulin secretion.

| Compound | Class | IC₅₀ for displacing [³H]Glibenclamide (nM) | SUR1/SUR2 Selectivity |

|---|---|---|---|

| Mitiglinide | Glinide | 13 - 36 | High |

| Glibenclamide | Sulfonylurea | 7.1 | Moderate |

| Repaglinide (B1680517) | Glinide | 1.2 | Non-selective |

| Nateglinide (B44641) | Glinide | 2800 | High |

Within the glinide class, there are notable differences in binding affinity and selectivity. Mitiglinide and nateglinide show a high degree of selectivity for pancreatic SUR1 over cardiovascular SUR2 channels. researchgate.netnih.gov In contrast, repaglinide is non-selective and inhibits both SUR1- and SUR2-containing KATP channels with high affinity. nih.govresearchgate.net

Radioligand binding studies have further elucidated these differences. While repaglinide binds with very high affinity (nanomolar range) to SUR1, nateglinide's affinity is considerably lower (micromolar range). diabetesjournals.org Mitiglinide's binding affinity is potent, as demonstrated by its ability to displace [³H]-glibenclamide with an IC50 of 13 nM. nih.govbiorxiv.org The high selectivity of mitiglinide for SUR1, which is estimated to be over 1,000-fold greater than for SUR2, is a key distinguishing feature that may mitigate off-target cardiovascular effects. nih.gov

Mechanistic Similarities and Differences in KATP Channel Inhibition

All insulin secretagogues, including mitiglinide, sulfonylureas, and other glinides, share the fundamental mechanism of inhibiting the KATP channel by binding to its SUR1 subunit. researchgate.netnih.gov This inhibition blocks potassium efflux, leading to β-cell depolarization and insulin release. However, cryo-electron microscopy and structure-activity relationship studies have revealed significant differences in their binding modes, which underlie their varied selectivity and pharmacodynamic profiles.

Research indicates the presence of two overlapping binding sites for insulin secretagogues on the SUR1 subunit, termed the A-site and the B-site. nih.govbiorxiv.org

Mitiglinide primarily binds to the A-site. nih.govbiorxiv.org

Repaglinide binds to the B-site. nih.govbiorxiv.org

Glibenclamide is capable of binding to both the A- and B-sites. nih.govbiorxiv.org

This differential binding explains the distinct selectivity profiles. The residues forming the binding pocket for mitiglinide are nearly identical between SUR1 and SUR2, with the exception of two key amino acids. This structural nuance is thought to be the molecular basis for mitiglinide's high selectivity for the SUR1 isoform. nih.gov By binding to SUR1, mitiglinide locks the receptor in an inward-facing conformation that inhibits channel activity. nih.govbiorxiv.org

Effects on Insulin Release Dynamics: Rate and Duration of Action in Preclinical Models

The structural and binding differences among insulin secretagogues translate into distinct profiles of insulin secretion. Glinides, including mitiglinide, are characterized by a rapid onset and short duration of action, which contrasts with the more prolonged effect of many sulfonylureas. researchgate.netnih.gov

Preclinical studies in isolated rat pancreas and islet cells provide insight into these dynamics.

Mitiglinide : In preclinical models using diabetic GK rat islets, mitiglinide demonstrated a glucose-dependent amplification of insulin secretion at therapeutic concentrations. nih.gov Its effect is characterized by a rapid stimulation of insulin release. nih.gov This rapid onset and short duration of action are intended to mimic the physiological pattern of mealtime insulin secretion. researchgate.net

Sulfonylureas (Glibenclamide) : Glibenclamide typically induces a more sustained period of insulin secretion, which is less dependent on ambient glucose levels compared to glinides. nih.govnih.gov

Other Glinides (Nateglinide, Repaglinide) : Comparative preclinical studies indicate that nateglinide inhibits KATP channels more rapidly and for a shorter duration than both repaglinide and glibenclamide. nih.gov Nateglinide's dissociation from the SUR1 receptor is estimated to be approximately 90 times faster than that of repaglinide, resulting in a very short on-off effect on insulin release. nih.gov Repaglinide, while faster than sulfonylureas, has a longer duration of action compared to nateglinide. researchgate.net

| Compound | Onset of Action | Duration of Action | Glucose Dependency |

|---|---|---|---|

| Mitiglinide | Rapid | Short | High |

| Glibenclamide | Slower | Long | Lower |

| Repaglinide | Rapid | Intermediate | High |

| Nateglinide | Very Rapid | Very Short | High |

Advanced Research Applications and Future Directions for Mitiglinide Hemicalcium Salt

Utilization of Deuterium-Labeled Mitiglinide (B115668) for Mechanistic Studies

The strategic replacement of hydrogen with its heavier isotope, deuterium (B1214612), is a powerful tool in drug discovery and mechanistic studies. nih.gov This modification, known as deuteration, can alter a compound's metabolic fate without significantly changing its fundamental shape or biological activity. The primary benefit of this substitution is the kinetic isotope effect, where the greater mass of deuterium results in a stronger carbon-deuterium bond compared to a carbon-hydrogen bond. This can slow down metabolic processes that involve the cleavage of this bond, leading to increased metabolic stability and a longer half-life. nih.gov

In the context of Mitiglinide, deuterium labeling could be employed to elucidate finer details of its pharmacokinetics and mechanism of action. By creating a deuterated version of Mitiglinide, researchers could:

Trace Metabolic Pathways: Administering deuterium-labeled Mitiglinide would allow scientists to accurately track the molecule and its metabolites throughout the body. This helps in identifying the specific sites of metabolic breakdown and understanding the complete metabolic profile of the drug. nih.gov

Improve Pharmacokinetic Profiles: Deuteration can reduce the rate of metabolic inactivation. This could lead to a more stable plasma concentration of the drug in research models, which is advantageous for studies requiring consistent drug exposure over time.

Investigate Reaction Mechanisms: Deuterium labeling is a classic technique for probing reaction mechanisms. acs.org For Mitiglinide, this could help confirm which specific C-H bonds are targeted by metabolic enzymes, thereby clarifying its metabolic degradation pathway and potentially identifying reactive metabolites.

The development of a deuterated Mitiglinide analog would serve as a valuable investigative tool, offering a more nuanced understanding of its disposition in biological systems and its precise molecular interactions.

Exploration of Mitiglinide Hemicalcium Salt as a Molecular Probe for Ion Channels

Mitiglinide exerts its therapeutic effect by binding to and inhibiting the ATP-sensitive potassium (K-ATP) channel in pancreatic β-cells. nih.govnih.gov This channel is a complex composed of four pore-forming Kir6.2 subunits and four regulatory sulfonylurea receptor 1 (SUR1) subunits. nih.gov The high specificity and well-characterized binding of Mitiglinide to the SUR1 subunit make it an excellent candidate for use as a molecular probe to investigate the structure and function of these critical ion channels.

Cryo-electron microscopy studies have revealed the precise binding site of Mitiglinide within the SUR1 subunit. It occupies a pocket formed by residues on transmembrane helices TM7, TM8, TM16, and TM17. nih.gov This interaction locks the SUR1 subunit in a specific conformation, leading to channel closure. nih.gov This detailed structural knowledge allows researchers to use Mitiglinide to:

Map Binding Sites: The known interactions can be used as a reference point to study how other compounds, such as different insulin (B600854) secretagogues, bind to the K-ATP channel.

Investigate Channel Gating: By locking the channel in a closed state, Mitiglinide can be used to study the conformational changes that occur during the channel's gating cycle (the transition between open and closed states).

The table below summarizes the key molecular interactions between Mitiglinide and the SUR1 subunit, highlighting its utility as a specific molecular probe.

| Interaction Type | Interacting Residues in SUR1 |

| Polar Interactions | Arg1300, Ser1238, Tyr1242 |

| Hydrophobic Interactions | Leu205, Phe208, Ile212, Trp232, Val1246, Ile1249, Leu1296 |

Data sourced from cryo-electron microscopy structural analysis. nih.gov

Potential for Novel Therapeutic Applications beyond Primary Glycemic Control

While Mitiglinide's primary role is in glycemic control, its mechanism of action—the modulation of ion channels and subsequent impact on intracellular calcium levels—suggests potential for research in other therapeutic areas. nih.govdrugbank.com One such area of speculative interest is neurodegenerative diseases like Alzheimer's disease, where dysregulation of calcium homeostasis is a known feature of its pathogenesis. nih.gov

Research has shown a pathological feedback loop in Alzheimer's disease where the production of amyloid-β peptides increases intracellular calcium, which in turn further activates the synthesis of amyloid-β. nih.gov Ion channels are crucial regulators of cellular function, and their dysfunction is implicated in various diseases. frontiersin.orgnih.gov For instance, studies in mouse models of dementia have explored the effects of sodium channel inhibitors on the progression of neurofibrillary tangles. biorxiv.org

Given that Mitiglinide's closure of K-ATP channels leads to membrane depolarization and stimulates calcium influx through voltage-gated calcium channels, nih.gov a hypothetical mechanistic link can be proposed. It is conceivable that a compound modulating cellular calcium influx could be investigated for its potential to interfere with the pathological calcium signaling observed in Alzheimer's models. This remains a theoretical application, as direct studies of Mitiglinide in Alzheimer's models have not been conducted. However, the fundamental link between ion channel modulation, calcium homeostasis, and the pathophysiology of neurodegeneration provides a rationale for future investigation in this area. nih.gov Further research would be required to determine if Mitiglinide's specific action on K-ATP channels could have any effect, beneficial or otherwise, in the context of Alzheimer's disease pathology.

Innovations in Compound Delivery Systems for Research Purposes

The advancement of drug delivery technologies offers new ways to utilize established compounds like Mitiglinide for specific research purposes. nih.govdeepscienceresearch.com Novel delivery systems can provide precise control over the compound's release and distribution, enabling more sophisticated experimental designs. ijmrd.innih.gov For research involving this compound, these innovations could overcome limitations of conventional administration and open new avenues of investigation.

For example, embedding Mitiglinide in a hydrogel matrix could allow for its sustained, controlled release in cell culture systems or for localized delivery in animal models. nih.gov Nanoparticle-based formulations could be engineered to target specific tissues or cell types beyond the pancreas, allowing researchers to explore the effects of K-ATP channel modulation in other organs with greater precision. ijmrd.in

The table below outlines several innovative delivery systems and their potential research applications for Mitiglinide.

| Delivery System | Description | Potential Research Application for Mitiglinide |

| Controlled-Release Systems | Formulations designed to release the compound at a predetermined rate over an extended period. nih.gov | Maintaining stable concentrations in long-term cell culture experiments to study chronic effects on gene expression or cellular function. |

| Nanoparticle Carriers | Encapsulating the compound in nanoparticles (e.g., liposomes) to alter its biodistribution and enable targeted delivery. ijmrd.in | Investigating the effects of Mitiglinide on K-ATP channels in specific tissues like the brain or heart by using targeted nanoparticles. |

| Hydrogels | Water-swollen polymer networks that can encapsulate and release drugs. nih.gov | Creating an implantable depot for localized, long-term administration in animal models to study tissue-specific effects. |

| Microneedle Patches | A minimally invasive patch with tiny needles for transdermal delivery of compounds. drugdeliverybusiness.com | Facilitating controlled, repeatable administration in small animal research, avoiding stress from repeated injections. |

These advanced delivery systems can transform Mitiglinide from a systemic agent into a precise tool for targeted and controlled pharmacological research.

Investigative Methodologies for Structure-Activity Relationship (SAR) Enhancement

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how a molecule's chemical structure relates to its biological activity. nih.gov For Mitiglinide, enhancing SAR involves designing and synthesizing new analogs to identify modifications that could improve potency, selectivity, or pharmacokinetic properties. A combination of synthetic chemistry and advanced computational methods can drive this process. nih.govrsc.org

The detailed structural information available for the Mitiglinide-SUR1 complex provides an excellent foundation for rational drug design. nih.gov Researchers can use this structural data to guide modifications. For example, analogs could be synthesized with altered substituents on the benzyl (B1604629) group or modifications to the octahydroisoindole (B159102) moiety to probe their impact on binding affinity and channel inhibition.

Modern computational techniques can significantly accelerate SAR investigations. rsc.org Molecular docking can be used to predict how newly designed analogs will bind to the SUR1 pocket. Molecular dynamics (MD) simulations can then evaluate the stability of this binding over time, providing insights into the dynamic interactions between the compound and the protein. rsc.org

The following methodologies can be systematically applied to enhance the SAR of Mitiglinide:

| Methodology | Description | Specific Application to Mitiglinide |

| Analog Synthesis | Systematically modifying parts of the Mitiglinide scaffold and synthesizing the new compounds. nih.gov | Create derivatives with changes to the benzyl ring or succinic acid linker to determine their role in binding and activity. |

| 3D-QSAR (Quantitative SAR) | A computational method that correlates the 3D properties of molecules with their biological activity to build predictive models. rsc.org | Develop a model based on existing Mitiglinide analogs to predict the activity of new, unsynthesized compounds. |

| Molecular Docking | Computer simulation to predict the preferred orientation of a molecule when bound to a target protein. rsc.org | Virtually screen potential Mitiglinide analogs to prioritize the synthesis of those predicted to have the strongest binding to the SUR1 subunit. |

| Molecular Dynamics (MD) Simulation | A computational method that simulates the physical movements of atoms and molecules over time. | Assess the stability of the binding pose of new Mitiglinide analogs within the SUR1 pocket and analyze key interactions. |

| Alanine (B10760859) Scanning Mutagenesis | A technique where specific amino acid residues in a protein are mutated to alanine to determine their importance in ligand binding. rsc.org | Computationally or experimentally mutate key residues (e.g., S1238, R1300) in the SUR1 binding site to confirm their importance for Mitiglinide's activity. |

By integrating these synthetic and computational approaches, researchers can efficiently explore the chemical space around the Mitiglinide scaffold to develop new molecular probes or therapeutic candidates with enhanced properties.

Q & A

Q. How can researchers ensure ethical compliance and transparency in this compound studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.